(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid chemical structure and properties
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid chemical structure and properties
Executive Summary & Chemical Identity
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid (CAS: 2305931-63-7 ) is a highly specialized, sterically congested organoboron building block. It is primarily employed in the synthesis of atropisomeric biaryls and pharmacophores requiring rigid conformational locking.
Unlike simple phenylboronic acids, this molecule presents a dual challenge:
-
Steric Bulk: The ortho,ortho-disubstitution (2-Me, 6-CF
) creates significant steric hindrance, impeding transmetalation in cross-coupling reactions. -
Electronic Instability: The electron-withdrawing trifluoromethyl group, combined with steric strain, makes the C–B bond highly susceptible to base-promoted protodeboronation.
Chemical Data Table
| Property | Specification |
| CAS Number | 2305931-63-7 |
| IUPAC Name | [2-Methyl-6-(trifluoromethyl)phenyl]boronic acid |
| Molecular Formula | C |
| Molecular Weight | 203.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents |
| pKa (Boronic Acid) | ~7.8 (Estimated; lowered by CF |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Critical Stability Warning: Protodeboronation
The "Gotcha" Mechanism: The most common failure mode when using this reagent is protodeboronation (loss of the boron group replaced by a proton). This occurs rapidly in aqueous basic media, often faster than the desired Suzuki coupling.
Mechanism:
The electron-withdrawing CF
Figure 1: Base-promoted protodeboronation pathway. The 2,6-substitution pattern accelerates the transition from Boronate to Ar-H.
Mitigation Strategy:
-
Avoid Aqueous Base: Use anhydrous bases like K
PO or Cs CO suspended in organic solvents (Dioxane, Toluene). -
MIDA Boronates: If the free acid is too unstable, convert it to a MIDA boronate for slow-release under coupling conditions.
Synthesis Protocol
Due to the high cost and instability of the boronic acid, fresh preparation via lithium-halogen exchange is often preferred over commercial sourcing for large-scale work.
Reagents
-
Precursor: 1-Bromo-2-methyl-6-(trifluoromethyl)benzene.
-
Lithiating Agent: n-Butyllithium (2.5 M in hexanes) or t-Butyllithium (if rapid exchange is needed).
-
Boron Source: Triisopropyl borate (B(OiPr)
) or Trimethyl borate. -
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under Argon flow.
-
Solvation: Dissolve 1-bromo-2-methyl-6-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Note: The CF
group can direct ortho-lithiation if the bromine exchange is too slow, but Br-Li exchange is typically faster.
-
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the aryllithium species.
-
Borylation: Add Triisopropyl borate (1.5 equiv) dropwise.
-
Warming: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Hexane/EtOAc or Acetonitrile. Do not use silica chromatography with basic eluents.
Suzuki-Miyaura Coupling Applications
Coupling this sterically hindered acid requires "Next-Generation" catalytic systems. Standard Pd(PPh
Recommended Catalytic Systems
| Component | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPr or Pd | NHC ligands (PEPPSI) or Buchwald dialkylbiaryl phosphines (XPhos) create a spacious pocket for the bulky substrate. |
| Base | K | Minimizes protodeboronation compared to carbonate or hydroxide bases. |
| Solvent | Toluene/Water (10:1) or Dioxane | High boiling point allows thermal energy to overcome the steric barrier. |
| Temperature | 100–110°C | Essential for the transmetalation step. |
Experimental Workflow (Sterically Demanding Coupling)
-
Charge: In a glovebox or under Argon, combine Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd
(dba) (2 mol%), XPhos (4 mol%), and anhydrous K PO (3.0 equiv). -
Solvent: Add degassed Toluene.
-
Reaction: Seal vessel and heat to 100°C for 12–24 hours.
-
Monitoring: Monitor via LC-MS. If protodeboronation (Ar-H) is observed, switch to a MIDA boronate precursor or reduce water content.
Figure 2: Catalytic cycle highlighting Transmetalation as the bottleneck due to the 2,6-disubstitution.
Medicinal Chemistry Utility
This building block is invaluable for Atropisomer-Based Drug Design .
-
Conformational Locking: The 2-Me and 6-CF
groups create a "wall" that restricts rotation around the biaryl axis. This can lock a drug molecule into its bioactive conformation, increasing potency and selectivity (e.g., in kinase inhibitors). -
Metabolic Blocking: The CF
group prevents metabolic oxidation at the 6-position, while the methyl group (though oxidizable) adds lipophilicity. -
Bioisosterism: It serves as a lipophilic, electron-deficient bioisostere for 2,6-dichlorophenyl groups, often improving membrane permeability (LogP modulation).
References
-
Sigma-Aldrich. (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid Product Page. Retrieved from [2]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014).[3] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[3] Retrieved from
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (General reference for stability solutions).
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Reference for XPhos/SPhos usage).
